molecular formula C8H18Cl2N2O3 B565971 (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride CAS No. 1689522-41-5

(2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride

Cat. No.: B565971
CAS No.: 1689522-41-5
M. Wt: 261.143
InChI Key: YTJBVEOIKDHNFY-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an amino group, a morpholine ring, and a butanoic acid backbone, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride typically involves the reaction of 2-amino-4-morpholinebutanoic acid with hydrochloric acid. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the dihydrochloride salt. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may utilize large-scale reactors and optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, filtration, and drying are employed to isolate and purify the final product. The use of automated systems and quality control measures ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The morpholine ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and other medical applications.

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it valuable for manufacturing processes and the development of new materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride involves its interaction with specific molecular targets. The amino group and morpholine ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved may include binding to enzymes, receptors, or other proteins, leading to changes in their activity and downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-4-morpholinebutanoic Acid
  • (2S)-2-Amino-4-morpholinebutanoic Acid Monohydrochloride
  • (2S)-2-Amino-4-morpholinebutanoic Acid Trihydrochloride

Uniqueness

(2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride is unique due to its specific dihydrochloride form, which imparts distinct properties compared to its mono- and trihydrochloride counterparts. This form may exhibit different solubility, stability, and reactivity, making it suitable for specific applications that other forms may not fulfill.

Properties

IUPAC Name

(2S)-2-amino-4-morpholin-4-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c9-7(8(11)12)1-2-10-3-5-13-6-4-10/h7H,1-6,9H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSDVFIYMCKDLR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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